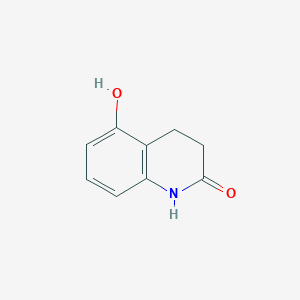

5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTJAIFHRUAFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184472 | |

| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-33-4 | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH76UU379C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of a key derivative, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. We will explore its fundamental chemical and physical properties, detailed spectral analysis for structural confirmation, established synthetic protocols, and its inherent reactivity. Furthermore, this guide will contextualize the compound's significance as a crucial intermediate in the development of therapeutic agents, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Quinolinone Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the quinolinone and its derivatives have garnered significant attention due to their diverse and potent biological activities.[1] These scaffolds are integral to a wide array of therapeutic agents, demonstrating anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2] The specific compound, this compound, serves as a versatile building block. Its phenolic hydroxyl group and lactam functionality provide reactive handles for extensive chemical modification, enabling the synthesis of diverse compound libraries for drug screening.[2] Understanding the core chemical properties of this intermediate is paramount for its effective utilization in designing next-generation therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a dihydropyridinone ring. The formal IUPAC name is 5-hydroxy-3,4-dihydro-1H-quinolin-2-one.[3] Its structure combines a phenol, a secondary cyclic amide (lactam), and an aniline-type nitrogen within a rigid framework.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30389-33-4 | [3][4][5] |

| Molecular Formula | C₉H₉NO₂ | [2][3][4] |

| Molecular Weight | 163.17 g/mol | [2][3][4] |

| Appearance | White to off-white solid/crystal | [4][6] |

| Melting Point | 225-227 °C | [2] |

| Boiling Point | 381.2 °C | [2] |

| LogP | 0.913 | [5] |

| Storage | 2-8 °C | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-7.5 ppm). Due to the influence of the hydroxyl and amide groups, they will likely present as a complex multiplet or as distinct doublets and triplets.

-

Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) in the dihydropyridinone ring are diastereotopic. They are expected to appear as two distinct multiplets, likely triplets of triplets, in the range of 2.5-3.5 ppm.

-

N-H Proton: The amide proton will present as a broad singlet, typically downfield (approx. 8.0-9.0 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

O-H Proton: The phenolic proton will also be a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, but generally expected between 5.0 and 9.0 ppm.

¹³C NMR: The carbon spectrum will show nine distinct signals.

-

Carbonyl Carbon: The lactam carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 170 ppm.[7]

-

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-155 ppm). The carbon bearing the hydroxyl group (C5) will be shifted downfield due to the oxygen's electronegativity, while other carbons will show shifts influenced by both the hydroxyl and amide functionalities.

-

Aliphatic Carbons: The two methylene carbons (C3 and C4) will appear in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A moderate, sharp peak around 3100-3300 cm⁻¹ is characteristic of the secondary amide N-H stretch.

-

C=O Stretch: A very strong, sharp absorption band for the lactam carbonyl group will be prominent around 1650-1680 cm⁻¹.[10] This is a key diagnostic peak.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.[11]

-

C-O Stretch: The phenolic C-O stretch will be visible as a strong band in the 1200-1260 cm⁻¹ range.[11]

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a clear molecular ion peak ([M]⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (from the carbonyl) and subsequent rearrangements of the heterocyclic ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (Expected [M+H]⁺: 164.0657).[3]

Synthesis and Reactivity

The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.

Synthetic Protocol: Aromatization Approach

A common and efficient route to this compound involves the aromatization of a partially saturated precursor.[4] This self-validating protocol ensures high yield and purity, critical for subsequent drug development stages.

Protocol: Synthesis of this compound [4]

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).

-

Initiator Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (0.03 mol) in cyclohexane (5 mL).

-

Reaction Initiation: Cool the three-necked flask in an ice bath with stirring for 10 minutes. Causality: This initial cooling helps to control the initial exotherm of the reaction upon addition of the brominating agent.

-

Reagent Addition: Slowly add the NBS solution dropwise to the stirred reaction mixture.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary thermal energy to drive the aromatization reaction to completion. NBS serves as a source of bromine radicals, initiating the dehydrogenation process.

-

Quenching and Workup: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Add water (approx. 0.7 times the volume of the reactant mixture) and stir.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (using a volume equal to the aqueous layer for each extraction). Combine the organic layers. Causality: Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase.

-

Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a solid.

-

Purification: The resulting off-white solid can be further purified by recrystallization to afford this compound with high purity (Yield ~92.7%).[4]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The molecule possesses three primary sites for chemical modification: the phenolic hydroxyl group, the lactam nitrogen, and the aromatic ring. This trifecta of reactivity makes it an exceptionally versatile scaffold.

Caption: Key reactive sites on the this compound scaffold.

-

Phenolic Reactivity: The hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide. This anion is a potent nucleophile, readily undergoing Williamson ether synthesis (O-alkylation) or acylation to form esters. These reactions are fundamental for modifying the compound's solubility and electronic properties.

-

Lactam Reactivity: The N-H proton of the lactam is also acidic and can be removed by a strong base. The resulting anion can be alkylated or acylated, a common strategy in medicinal chemistry to introduce diverse substituents that can interact with biological targets.[12]

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is activated towards electrophilic substitution by the powerful electron-donating hydroxyl group. This directing effect makes positions 6 and 8 (ortho and para to the hydroxyl group, respectively) particularly susceptible to attack by electrophiles in reactions like nitration, halogenation, and Friedel-Crafts acylation.[13][14] This allows for the introduction of a wide range of functional groups onto the aromatic core.

Application in Drug Development

The true value of this compound lies in its role as a precursor to biologically active molecules. The dihydroquinolinone core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional space.

Derivatives of the 3,4-dihydroquinolin-2(1H)-one skeleton have shown remarkable efficacy in various therapeutic areas:

-

Anticancer Agents: Many derivatives have been synthesized and shown to inhibit cancer cell proliferation through mechanisms like tubulin polymerization inhibition.[1]

-

Antioxidant and Anti-inflammatory Agents: The phenolic moiety is a known scavenger of reactive oxygen species (ROS).[15][16] This intrinsic antioxidant activity, combined with further modifications, has led to the development of potent dual-action anti-inflammatory and antioxidant compounds.

-

Neuroprotective Agents: The scaffold has been explored for the treatment of neurodegenerative diseases, with some derivatives showing promise in protecting brain cells from damage.[5]

Conclusion

This compound is more than a simple chemical; it is a gateway to a rich and diverse field of medicinal chemistry. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and highly versatile reactivity make it an invaluable tool for researchers and drug developers. By understanding and leveraging the core chemical principles outlined in this guide, scientists can more effectively design and synthesize novel therapeutic agents built upon this potent and privileged scaffold.

References

- Lactamomethylation of Phenols: Synthesis, In Silico Study of Reactivity and Possible Applications. (2020). MDPI.

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo. (n.d.). Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434).

- Lactamomethylation of Phenols: Synthesis, In Silico Study of Reactivity and Possible Applications. (2020). ResearchGate.

- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI.

- N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. (2023). ACS Publications.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.

- SIELC Technologies. (2018). 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy-.

- New polyphenolic beta-lactams with antioxidant activity. (2007). PubMed.

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Liverpool.

- Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.

- Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org.

- New Polyphenolicβ-Lactams with Antioxidant Activity. (2007). ResearchGate.

- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (2017). Journal of Al-Nahrain University.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Examples of some 5-substituted 8-hydroxyquinoline derivatives. (n.d.). ResearchGate.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

- Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? (2018). Quora.

- Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. (2012). MDPI.

- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009). ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences.

- PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | C9H9NO2 | CID 169153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- | SIELC Technologies [sielc.com]

- 6. 3,4-Dihydro-5-hydroxy-1H-quinolin-2-one | 30389-33-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12947118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 14. quora.com [quora.com]

- 15. New polyphenolic beta-lactams with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4)

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The dihydroquinolinone scaffold is a privileged structure, and this particular derivative shows promise as a versatile intermediate for the synthesis of novel therapeutic agents.[1][2] This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities and mechanisms of action, with a focus on its anti-inflammatory and neuroprotective effects. Furthermore, this guide furnishes researchers with detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Introduction and Significance

This compound, also known as 3,4-dihydro-5-hydroxy-2(1H)-quinolinone, belongs to the quinolone class of compounds.[3] Its structure is characterized by a fused bicyclic system comprising a benzene ring fused to a dihydropyridinone ring with a hydroxyl substituent at the 5-position. This arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the development of central nervous system (CNS) agents and anti-inflammatory drugs.[1][2] The presence of reactive sites on the molecule allows for further chemical modifications to generate a diverse library of bioactive compounds.[1] Research into this and related dihydroquinolinone derivatives has highlighted their potential as anti-inflammatory, analgesic, antioxidant, and neuroprotective agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 30389-33-4 | [3] |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | Off-white solid | |

| Melting Point | 225-227 °C | [1] |

| Boiling Point | 381.2 °C | [1] |

| Storage | 2-8 °C | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aniline derivative. Below is a detailed protocol for a laboratory-scale synthesis.

Synthesis Protocol: From 3-Amino-2-cyclohexenone

This synthesis is a practical approach starting from 3-amino-2-cyclohexenone.

Diagram of Synthetic Pathway:

Caption: Synthetic route from 3-amino-2-cyclohexenone.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-2-cyclohexenone (1 equivalent) and acrylic acid (1.2 equivalents) in a high-boiling point solvent such as decalin.

-

Michael Addition and Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The reaction proceeds via a Michael addition followed by an intramolecular cyclization.

-

Dehydrogenation: After cooling the reaction mixture, add 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Aromatization: Heat the mixture to reflux for an additional 3-5 hours to facilitate dehydrogenation and formation of the aromatic ring.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a suitable solvent like ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as an off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the two methylene groups in the dihydropyridinone ring, and the protons of the amine and hydroxyl groups. The aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The methylene protons will likely appear as triplets or complex multiplets between δ 2.5 and 3.5 ppm. The NH and OH protons will present as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 170 ppm), the aromatic carbons (δ 110-150 ppm), and the two aliphatic carbons (δ 20-40 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 164.07.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch (~3200 cm⁻¹), the C=O stretch of the lactam (~1660 cm⁻¹), and C=C stretching vibrations of the aromatic ring (~1600 and 1480 cm⁻¹).

Biological Activities and Potential Mechanisms of Action

While specific studies on this compound are limited, the biological activities of the broader dihydroquinolinone class are well-documented. This allows for the formulation of well-grounded hypotheses regarding its potential therapeutic applications and underlying mechanisms.

Anti-inflammatory Activity

Derivatives of the quinolinone scaffold have demonstrated significant anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

Proposed Anti-inflammatory Signaling Pathway:

Caption: Proposed inhibition of the COX-2 pathway.

Another potential anti-inflammatory mechanism is the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Neuroprotective Activity

The dihydroquinolinone core is also associated with neuroprotective effects. A likely mechanism of action is the positive allosteric modulation of the GABA-A receptor. By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds can reduce neuronal excitability, which is beneficial in conditions like epilepsy and other neurodegenerative disorders.

Proposed Neuroprotective Signaling Pathway:

Caption: Proposed modulation of the GABA-A receptor.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following detailed protocols are provided. These are based on established methods for evaluating similar compounds and should be optimized for the specific experimental setup.

In Vitro Anti-inflammatory Assays

5.1.1. COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme.

Workflow Diagram:

Caption: Workflow for the H₂O₂-induced neurotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for a further 24 hours. Include untreated, vehicle-treated, and H₂O₂-only treated controls.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC₅₀ value (the concentration of the compound that provides 50% protection against H₂O₂-induced cell death).

Pharmacokinetics (Predicted)

| ADME Parameter | Predicted Property | Implication for Drug Development |

| Absorption | Good oral bioavailability predicted | The compound is likely to be well-absorbed when administered orally. |

| Distribution | Likely to cross the blood-brain barrier | Important for its potential as a CNS-active agent. |

| Metabolism | Expected to undergo Phase I (hydroxylation, oxidation) and Phase II (glucuronidation, sulfation) metabolism in the liver. | The metabolic profile will influence its half-life and potential for drug-drug interactions. |

| Excretion | Metabolites are likely to be excreted renally. | Dosage adjustments may be necessary for patients with renal impairment. |

| Toxicity | Low predicted toxicity | Favorable for further development as a therapeutic agent. |

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and neurodegenerative diseases. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The proposed mechanisms of action, including COX-2 inhibition and GABA-A receptor modulation, are well-supported by studies on related compounds and provide a solid foundation for future research.

Future investigations should focus on confirming the specific molecular targets of this compound and elucidating the precise signaling pathways it modulates. In vivo studies in animal models of inflammation and neurodegeneration are warranted to validate the in vitro findings and to assess its therapeutic potential. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential for its progression as a drug candidate.

References

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.

- PubMed. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives.

- PubMed. (2020). Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor.

- MDPI. (2015). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino.

Sources

synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This guide focuses on a key derivative, this compound, a versatile intermediate pivotal for the development of novel therapeutics, particularly central nervous system agents and anti-inflammatory drugs.[3][4] As a Senior Application Scientist, this document provides an in-depth exploration of the primary synthetic routes to this target molecule. We will dissect established protocols, elucidate the underlying chemical principles, and offer field-proven insights into experimental design and execution. The methodologies covered include the high-yield synthesis from a tetrahydroquinolinedione precursor, catalytic hydrogenation of the corresponding unsaturated quinolinone, and a discussion of classical cyclization strategies such as the Friedel-Crafts acylation and Beckmann rearrangement. Each section is designed to be a self-validating system, explaining the causality behind procedural steps to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Privileged Scaffold

The quinoline structural motif is fundamental to a vast number of biologically active compounds, and its reduced form, 3,4-dihydro-2(1H)-quinolinone, serves as a highly adaptable framework for therapeutic agent development.[2] The introduction of a hydroxyl group at the C5 position significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modification, making this compound a valuable building block in medicinal chemistry.[3] It is a known metabolite of Carteolol and is instrumental in creating complex quinoline-based heterocycles, including enzyme inhibitors and receptor modulators.[3][5]

This guide aims to provide a comprehensive technical overview of the most relevant and practical synthetic strategies to access this high-value intermediate, moving beyond simple procedural lists to offer a deep understanding of the reaction mechanisms and critical parameters that ensure success.

Physicochemical and Structural Data

A summary of the key properties of the target compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 30389-33-4 | [3][6] |

| Molecular Formula | C₉H₉NO₂ | [6][7] |

| Molecular Weight | 163.17 g/mol | [3][6] |

| Appearance | Off-white solid | [5] |

| Melting Point | 225-234 °C | [3][6] |

| Boiling Point (est.) | 381.2 °C | [3] |

| IUPAC Name | 5-hydroxy-3,4-dihydro-1H-quinolin-2-one | [7] |

Synthetic Strategy I: Aromatization of a Dione Precursor

One of the most direct and highest-yielding reported syntheses commences from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione.[5][6] This strategy leverages a bromination-elimination sequence, facilitated by N-bromosuccinimide (NBS), to introduce the aromatic character of the phenyl ring while retaining the dihydroquinolinone core.

Mechanistic Rationale

The choice of N-bromosuccinimide is critical; it serves as a reliable source of electrophilic bromine under neutral or slightly acidic conditions, often initiated by radical pathways. The reaction likely proceeds through the selective bromination at the allylic positions of the dione precursor, followed by a base-promoted (or thermal) elimination of HBr to furnish the aromatic ring and the conjugated enone system, which tautomerizes to the more stable phenolic form. Cyclohexane is an ideal solvent as it is relatively inert and facilitates the desired reaction temperature under reflux.

Detailed Experimental Protocol

Adapted from ChemicalBook Synthesis Data.[5][6]

Materials:

-

3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

-

N-Bromosuccinimide (NBS)

-

Cyclohexane

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Deionized Water

Procedure:

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol). Add cyclohexane (25 mL) and stir to dissolve.

-

Initiation: Cool the mixture in an ice bath for 10 minutes.

-

NBS Addition: Slowly add, dropwise, a solution of N-bromosuccinimide (0.03 mol) dissolved in cyclohexane (5 mL). The controlled addition is crucial to manage the exothermic nature of the bromination.

-

Reaction: Upon completion of the addition, remove the ice bath and heat the mixture to reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Add water (approximately 0.7 times the volume of the reaction mixture) and stir.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (using a volume equivalent to the aqueous layer for each extraction). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Isolation: The resulting residue is dried to yield this compound as an off-white solid. (Reported Yield: 92.7%).[5][6]

Workflow Diagram

Synthetic Strategy II: Catalytic Hydrogenation of 5-Hydroxyquinolin-2(1H)-one

A convergent and highly effective strategy for synthesizing dihydroquinolinones is the selective reduction of the corresponding unsaturated quinolin-2(1H)-one.[8] This approach benefits from the frequent commercial availability of the quinolinone starting material. The key challenge lies in the selective hydrogenation of the C3-C4 double bond without over-reduction of the aromatic ring or the carbonyl group.

Principles and Catalyst Selection

Catalytic hydrogenation is a cornerstone of synthetic chemistry, providing a clean and atom-economical method for reduction.[9] For the selective reduction of the α,β-unsaturated lactam system in 5-hydroxyquinolin-2(1H)-one, catalysts such as Palladium on carbon (Pd/C) are typically employed.[10] The catalyst facilitates the addition of hydrogen across the double bond. The choice of solvent and reaction conditions (temperature, pressure) is critical to modulate catalyst activity and prevent unwanted side reactions.

Proposed Experimental Protocol

This is a representative protocol based on general procedures for quinolinone reduction.[9][10]

Materials:

-

5-Hydroxyquinolin-2(1H)-one

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate (hydrogenation-grade)

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus or similar

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-hydroxyquinolin-2(1H)-one (1 eq) and a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired H₂ pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and by periodic analysis of aliquots via TLC or LC-MS.

-

Filtration: Once the reaction is complete, carefully vent the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or silica gel chromatography.

Logical Relationship Diagram

Alternative Strategies: Classical Cyclization Reactions

While the previous methods offer direct routes, the dihydroquinolinone core can also be constructed using powerful name reactions. These are particularly useful when starting from basic chemical feedstocks.

Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts reaction is a classic method for forming C-C bonds on an aromatic ring.[11] An intramolecular variant is a robust strategy for synthesizing the dihydroquinolinone scaffold.[12] The synthesis would begin with an appropriate N-aryl-β-alanine derivative, which is then cyclized under strong acid catalysis.

Retrosynthetic Path: The target molecule can be disconnected via an intramolecular Friedel-Crafts reaction from N-(3-hydroxyphenyl)-3-chloropropanamide. This precursor, in turn, can be synthesized from 3-aminophenol and 3-chloropropionyl chloride.

Mechanism: A strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid) activates the acyl chloride, which then acts as an electrophile, attacking the electron-rich aromatic ring to forge the new six-membered ring.

Beckmann Rearrangement

The Beckmann rearrangement is a powerful transformation that converts an oxime into an amide.[13][14] To synthesize a cyclic lactam like our target, the rearrangement would be performed on a cyclic ketoxime.

Retrosynthetic Path: The target lactam can be formed from the oxime of 5-hydroxy-1-tetralone. The key to this reaction is the stereochemistry of the oxime, as the group anti-periplanar to the hydroxyl group is the one that migrates.[13]

Mechanism: The oxime hydroxyl group is first converted into a good leaving group by treatment with an acid (e.g., H₂SO₄, PPA).[15] The subsequent loss of the leaving group is concerted with the migration of the anti-alkyl group to the electron-deficient nitrogen, forming a nitrilium ion. This intermediate is then attacked by water, which, after tautomerization, yields the final amide product.[14] This method offers a creative way to build the heterocyclic ring system from a carbocyclic precursor.

Purification and Characterization

Purification: Following synthesis, the crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography, as indicated in the extraction procedure.[6]

Characterization: The identity and purity of the final compound should be confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure. Spectroscopic data for related substituted dihydroquinolinones can serve as a reference.[16][17]

-

Mass Spectrometry (MS): To verify the molecular weight (163.17 g/mol ).[3][6]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O of the lactam, and the phenolic O-H.

-

Melting Point Analysis: To assess purity, comparing the result to the literature value (225-234 °C).[3][6]

Safety Considerations

This compound is associated with several hazard statements.[7] It is classified as harmful if swallowed, inhaled, or in contact with skin, and it may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed the primary synthetic routes for obtaining this compound, a key intermediate in modern drug discovery. The aromatization of a dione precursor stands out as a high-yield and well-documented method.[5][6] For instances where the unsaturated analog is more accessible, catalytic hydrogenation presents a clean and efficient alternative. Furthermore, classical methods like the Friedel-Crafts acylation and Beckmann rearrangement provide foundational strategies for constructing the core scaffold from simpler starting materials. By understanding the mechanisms and critical parameters behind each approach, researchers are well-equipped to select and optimize the synthetic strategy that best fits their laboratory capabilities and research objectives.

References

A numbered list of all sources cited in this guide, including clickable URLs for verification.

- This compound.MySkinRecipes. [Link]

- Beckmann rearrangement for the synthesis of derivatives of β- And γ-carbolinones, dihydropyrrolopyridinone and tetrahydroisoquinolinone.

- Synthesis of dihydroisoquinolinones by Beckmann rearrangement.

- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)

- Beckmann Rearrangement.Chemistry Steps. [Link]

- Beckmann Rearrangement.Master Organic Chemistry. [Link]

- 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.PubChem. [Link]

- Friedel–Crafts reaction.Wikipedia. [Link]

- Synthesis of quinolines through intramolecular Friedel–Crafts acylation.

- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.

- Dihydroquinolinone synthesis.Organic Chemistry Portal. [Link]

- Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts.The Journal of Organic Chemistry. [Link]

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo.RSC Publishing. [Link]

- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 30389-33-4 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone | C9H9NO2 | CID 169153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dihydroquinolinone synthesis [organic-chemistry.org]

- 9. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HYDROXY-2(1H)-QUINOLINONE synthesis - chemicalbook [chemicalbook.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to 5-hydroxy-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis methodologies with a focus on the causality behind experimental choices, and robust characterization techniques. Furthermore, this guide explores the promising neuroprotective and anti-inflammatory properties of this molecule, detailing established in-vitro protocols to assess its biological activity. The content is structured to offer field-proven insights, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Introduction: The Quinolinone Scaffold in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one moiety is a privileged structural framework in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This scaffold is present in several FDA-approved drugs, highlighting its therapeutic relevance.[2] The versatility of the quinolinone ring system allows for substitutions that can significantly modulate a compound's pharmacological profile, leading to agents with antibacterial, anticancer, and neuroprotective properties.[1]

This compound, the subject of this guide, has emerged as a valuable intermediate in the synthesis of pharmaceuticals and a promising candidate for drug development in its own right.[3][4] Its structure, featuring both a lactam and a phenol functional group, provides reactive sites for further chemical modifications, making it an attractive starting point for the design of novel therapeutic agents, particularly those targeting the central nervous system and inflammatory pathways.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's identity is fundamental for any scientific investigation.

IUPAC Name: this compound[1]

Synonyms:

-

3,4-Dihydro-5-hydroxy-1H-quinolin-2-one[5]

-

5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline[5]

-

5-Hydroxy-3,4-dihydrocarbostyril[6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 30389-33-4 | [7][8] |

| Molecular Formula | C₉H₉NO₂ | [4][7] |

| Molecular Weight | 163.17 g/mol | [4][7] |

| Appearance | Off-white to white powder or crystal | [5][7] |

| Melting Point | 225-234 °C | [4][8] |

| Boiling Point | 381.2 °C | [4] |

| Storage | 2-8 °C | [4][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various strategies. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the cyclization of a suitable precursor.

Synthesis via Bromination and Cyclization

One documented method involves the transformation of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione. This approach leverages a bromination reaction to facilitate the subsequent cyclization and aromatization to yield the desired product.

Caption: Synthesis workflow for this compound.

Expertise & Experience: The use of N-bromosuccinimide (NBS) is a strategic choice for selective bromination at the allylic position of the starting material. Cyclohexane is an appropriate solvent for this reaction. The reaction is monitored by Thin Layer Chromatography (TLC) to determine the point of completion, preventing the formation of by-products due to prolonged reaction times.[8] The subsequent work-up with water and extraction with ethyl acetate is a standard and effective method for isolating the product from the reaction mixture.[8]

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound.

Materials:

-

3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

-

N-Bromosuccinimide (NBS)

-

Cyclohexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

100 mL three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

Procedure:

-

To a 100 mL three-necked flask, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).[8]

-

Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.[8]

-

Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 mL) dropwise.[8]

-

After the addition is complete, reflux the mixture for 3 hours.[8]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.[8]

-

Add water (0.7 times the volume of the reactant) and stir.[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate (each volume equal to the aqueous layer).[8]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[8]

-

Filter and evaporate the solvent under reduced pressure to obtain an off-white solid of this compound.[8]

Expected Yield and Purity: This method has been reported to yield the product in up to 92.7% with a purity of 94.3% as determined by HPLC.[8]

Structural Characterization

Authoritative grounding of the compound's structure is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, and the protons of the dihydro- and lactam rings. The chemical shifts and coupling constants would confirm the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including the carbon bearing the hydroxyl group), and the aliphatic carbons of the dihydroquinolinone core. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the lactam, and the C=C stretching of the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the synthesized compound. |

Biological Activities and Therapeutic Potential

The this compound scaffold is a promising starting point for the development of agents with neuroprotective and anti-inflammatory activities.

Neuroprotective Effects

Quinolinone derivatives have been investigated for their potential in treating neurodegenerative diseases.[5] The proposed mechanism for their neuroprotective action often involves the mitigation of oxidative stress.[5] The hydroxyl group on the aromatic ring of this compound may contribute to its antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in neuronal damage.

Caption: Proposed mechanism of neuroprotection via ROS scavenging.

Experimental Protocol: In-vitro Neuroprotection Assay (MTT Assay)

This protocol provides a method to assess the cytoprotective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Induction of Oxidative Stress: Add a cytotoxic concentration of H₂O₂ to the wells (except for the control group) and incubate for a specified period (e.g., 24 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Anti-inflammatory Activity

The quinolinone scaffold is also associated with anti-inflammatory properties.[3] The mechanism may involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In-vitro Anti-inflammatory Assay (Nitric Oxide Assay)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to the wells to stimulate NO production and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Conclusion and Future Directions

This compound is a molecule with a well-defined chemical identity and accessible synthetic routes. Its structural features make it a valuable building block for the synthesis of more complex pharmaceutical agents, such as the beta-blocker Carteolol.[7] Moreover, its inherent potential as a neuroprotective and anti-inflammatory agent warrants further investigation.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. In-vivo studies are necessary to validate the in-vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The development of derivatives through modification of the hydroxyl and lactam functionalities could lead to the discovery of novel drug candidates with enhanced potency and selectivity. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- MySkinRecipes. This compound. [Link]

- PubMed. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. [Link]

- PubChem. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. [Link]

- Manasa Life Sciences. 5-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]

- precisionFDA. 3,4-DIHYDRO-5-HYDROXY-2(1H)-QUINOLINONE. [Link]

- PubMed. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. [Link]

- Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

- MySkinRecipes. This compound. [Link]

- Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

- MySkinRecipes. This compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. preprints.org [preprints.org]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 30389-33-4 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide

Abstract

The 3,4-dihydroquinolin-2(1H)-one moiety is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of a key derivative, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. Rather than focusing on a singular biological activity, this guide illuminates its strategic importance as a versatile chemical intermediate. We will explore its synthesis, its pivotal role in the creation of complex pharmaceuticals, and the potential biological activities inferred from its structural class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their research and development endeavors.

The Quinolinone Scaffold: A Foundation for Diverse Biological Activity

The quinolinone and its partially saturated analog, 3,4-dihydroquinolin-2(1H)-one, are heterocyclic motifs that form the core of numerous natural products and synthetic pharmaceuticals.[1][2] The versatility of this scaffold allows for extensive chemical modifications, leading to a wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects. The inherent stability and synthetic tractability of the quinolinone ring system make it an attractive starting point for the development of novel therapeutic agents.[1]

Within this important class of compounds, this compound (CAS No: 30389-33-4) emerges as a particularly valuable building block. Its phenolic hydroxyl group and the lactam moiety provide reactive handles for further chemical elaboration, enabling its use in the synthesis of a variety of more complex and potent molecules.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is crucial for its application in drug discovery programs. One common synthetic route begins with 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione. The following protocol outlines a representative synthetic procedure.

Experimental Protocol: Synthesis from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

Causality of Experimental Choices: This multi-step synthesis involves an initial bromination followed by dehydrobromination and subsequent workup. The use of N-bromosuccinimide (NBS) is a standard method for allylic bromination. The subsequent reflux facilitates the elimination reaction to form the aromatic ring. The aqueous workup and extraction with ethyl acetate are chosen to effectively separate the desired product from inorganic salts and other impurities.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL three-necked flask equipped with a stirrer and a reflux condenser, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).

-

Initiation: Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.

-

Bromination: Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 mL) dropwise to the cooled solution.

-

Reaction: After the addition is complete, reflux the mixture for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water (0.7 times the volume of the reactant mixture) and stir.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (each volume equal to the aqueous layer).

-

Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting off-white solid can be further purified by recrystallization to afford this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Application in Pharmaceutical Synthesis: The Case of Carteolol

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Carteolol hydrochloride. Carteolol is a non-selective beta-adrenergic receptor blocker used in ophthalmic preparations to reduce intraocular pressure in patients with glaucoma or ocular hypertension.

The synthesis of Carteolol from this compound involves a two-step process: etherification with epichlorohydrin followed by the opening of the resulting epoxide ring with tert-butylamine.

Synthetic Transformation to Carteolol

Caption: Synthesis of Carteolol from the core scaffold.

Potential Biological Activities and Future Research Directions

While extensively used as a synthetic intermediate, there is limited publicly available data on the intrinsic biological activities of this compound itself. However, based on its chemical structure and the known activities of related compounds, we can infer potential areas for future investigation.

-

Antioxidant Properties: The presence of a phenolic hydroxyl group suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers, which could be beneficial in conditions associated with oxidative stress.

-

Neuroprotection: The broader class of 3,4-dihydroquinolin-2(1H)-ones has been investigated for neuroprotective effects. It is plausible that the core molecule may exhibit some level of neuroprotective activity, warranting further investigation in relevant cellular and animal models.

-

Enzyme Inhibition: The quinolinone scaffold is present in various enzyme inhibitors. Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Experimental Protocols for Screening and Characterization

To facilitate further research into the potential biological activities of this compound and its derivatives, the following are detailed protocols for relevant assays.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound (this compound) in methanol.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

-

Include a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Data Analysis: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Beta-Adrenergic Receptor Binding Assay

Principle: This radioligand binding assay determines the affinity of a test compound for beta-adrenergic receptors by measuring its ability to displace a radiolabeled ligand from the receptor.

Sources

5-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives and analogs

An In-depth Technical Guide to 5-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The 3,4-dihydro-2(1H)-quinolinone core is a quintessential example of such a scaffold, forming the backbone of FDA-approved drugs like the antipsychotic aripiprazole and the antiplatelet agent cilostazol[1][2]. The inherent versatility of this heterocyclic system, which allows for three-dimensional diversity and strategic placement of functional groups, has made it a fertile ground for the development of novel therapeutics. This guide focuses specifically on the this compound core and its analogs, providing an in-depth exploration of their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. For researchers, scientists, and drug development professionals, this document serves as a technical resource, blending established knowledge with actionable insights to accelerate the journey from compound design to clinical candidacy.

Part 1: Synthetic Strategies for 3,4-Dihydroquinolin-2(1H)-one Analogs

The synthetic accessibility of the dihydroquinolinone scaffold is a primary driver of its prevalence in drug discovery. Modern organic synthesis offers a diverse toolkit for the construction and derivatization of this core, enabling the systematic exploration of chemical space. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis of the Core Scaffold

A common and effective method for constructing the foundational 3,4-dihydroquinolin-2(1H)-one scaffold is through the catalytic annulation of α,β-unsaturated N-arylamides[3]. This approach offers high efficiency and good functional group tolerance. Recent advancements have introduced various catalytic systems, including those based on palladium, copper, and even metal-free photoredox catalysis, to facilitate this transformation under mild conditions[4][5].

A representative workflow for a palladium-catalyzed synthesis is depicted below. This method is advantageous for its high yields and stereoselectivity.

Caption: General workflow for Palladium-catalyzed synthesis of dihydroquinolinones.

Protocol: Metal-Free Radical Addition/Cyclization

For specific applications, particularly the introduction of alkyl groups at the 3- and 4-positions, metal-free radical-based methods offer a milder alternative, avoiding potential metal contamination of the final product. The following protocol outlines a tandem cyclization using K₂S₂O₈ as the oxidant[3].

Objective: To synthesize 3,4-disubstituted dihydroquinolin-2(1H)-ones from N-arylcinnamamides.

Materials:

-

N-arylcinnamamide (1.0 eq)

-

Pentane-2,4-dione (2.0 eq)

-

Potassium persulfate (K₂S₂O₈) (2.0 eq)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

To a 50 mL round-bottom flask, add N-arylcinnamamide (1.0 mmol), pentane-2,4-dione (2.0 mmol), and K₂S₂O₈ (2.0 mmol).

-

Add a 3:3 mixture of MeCN/H₂O (10 mL).

-

Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,4-disubstituted dihydroquinolin-2(1H)-one.

Causality Insight: The use of K₂S₂O₈ as an oxidant generates sulfate radicals under thermal conditions. These radicals initiate a cascade reaction by abstracting a hydrogen atom from pentane-2,4-dione, creating a carbon-centered radical that then adds to the double bond of the N-arylcinnamamide, leading to subsequent intramolecular cyclization to form the dihydroquinolinone ring[6]. This metal-free approach is particularly valuable in late-stage synthesis where metal-catalyzed reactions might be problematic.

Part 2: Key Biological Activities and Therapeutic Potential

The this compound scaffold and its analogs exhibit a remarkable breadth of biological activities, positioning them as promising candidates for a range of therapeutic areas.

Anticancer Activity: Targeting Microtubule Dynamics

A significant area of investigation for dihydroquinolinone derivatives is oncology. Several studies have identified novel derivatives that exert potent anticancer activity by inhibiting tubulin polymerization[7]. Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it a validated target for cancer therapy[4][8].

Mechanism of Action: Tubulin Polymerization Inhibition

Dihydroquinolinone sulfonamide derivatives, for instance, have been shown to inhibit the proliferation of cancer cell lines, such as HeLa, with IC₅₀ values in the low micromolar range. This cytotoxic effect correlates well with their ability to inhibit tubulin polymerization[7]. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.

Caption: Multi-target receptor modulation by CNS-active dihydroquinolinones.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline and quinolone derivatives have a long history as antimicrobial drugs, and the dihydroquinolinone scaffold is no exception. These compounds have demonstrated activity against a range of bacteria and fungi.[9][10]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial mechanism of quinolones often involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11][12] These enzymes are essential for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize the double-strand breaks generated by the enzymes, leading to the fragmentation of the bacterial chromosome and cell death.[11] This mechanism is distinct from that of many other antibiotic classes, making them effective against certain resistant strains.

In the context of antifungal activity, some dihydroquinolinone derivatives have been designed as inhibitors of chitin synthase.[13] Chitin is a crucial component of the fungal cell wall, and its inhibition leads to osmotic instability and cell lysis.

Neuroprotective Effects

Beyond receptor modulation for psychiatric disorders, there is growing interest in the neuroprotective potential of these compounds. Studies suggest that derivatives of the parent scaffold can protect neurons from damage associated with oxidative stress, inflammation, and apoptosis, which are key pathological features of neurodegenerative diseases.[9][14][15] The 5-hydroxy substituent, in particular, may contribute to antioxidant properties through radical scavenging.

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the dihydroquinolinone scaffold, SAR analyses have provided valuable insights into how different substituents influence biological activity.

SAR for Anticancer Activity (Tubulin Inhibitors)

For the dihydroquinolinone sulfonamide series targeting tubulin, SAR studies have revealed several key features:[7]

-

The Sulfonamide Moiety: The sulfonamide group at the 6-position of the quinolinone ring appears to be critical for activity.

-

N-Substitution: The nature of the substituent on the sulfonamide nitrogen significantly impacts potency. Aromatic rings, particularly those with electron-withdrawing or methoxy groups, tend to enhance activity. For example, a 4-methoxybenzyl group (D13) resulted in the highest potency in the series studied.[7]

-

Trimethoxyphenyl Group: A 3,4,5-trimethoxyphenyl group attached to the sulfonamide nitrogen is a common feature in many colchicine-site inhibitors and is believed to mimic the trimethoxyphenyl ring of colchicine itself, facilitating binding to tubulin.

SAR for CNS Activity

In the context of CNS agents, the SAR is largely dictated by the nature and length of the side chain attached to the nitrogen at position 1:[16][17]

-

Linker Length: A butyl (four-carbon) linker between the quinolinone nitrogen and the terminal piperazine ring is often optimal for binding to D₂ and 5-HT receptors.

-

Piperazine Substituent: The aryl group on the piperazine ring is a key determinant of the receptor binding profile. For example, a meta-chloro or ortho-methoxy substitution on the phenyl ring confers potent antagonism at 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.[16]

| Position 1 Side Chain | Terminal Aryl Group | Key Activities | Reference |

| -[CH₂]₃-piperazinyl | 3-chlorophenyl | σ Receptor Agonist, Antidepressant-like | [17] |

| -[CH₂]₄-piperazinyl | 3-chlorophenyl | 5-HT₁ₐ/5-HT₂/D₂ Antagonist | [16] |

| -[CH₂]₄-piperazinyl | 2-methoxyphenyl | 5-HT₁ₐ/5-HT₂/D₂ Antagonist | [16] |

Part 4: Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dihydroquinolinone derivatives)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in real-time, allowing for the direct assessment of a compound's inhibitory or enhancing effects.[11]